Product packaging for (Z)-Oct-5-en-2-ol(Cat. No.:CAS No. 55968-41-7)

(Z)-Oct-5-en-2-ol

Cat. No.: B1623974
CAS No.: 55968-41-7
M. Wt: 128.21 g/mol
InChI Key: LZHHQGKEJNRBAZ-PLNGDYQASA-N
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Description

(Z)-Oct-5-en-2-ol (IUPAC name: (Z)-2-methyloct-5-en-2-ol) is a branched aliphatic alcohol with a molecular formula of C₉H₁₈O and a molecular weight of 142.24 g/mol . Its structure features a hydroxyl group (-OH) at the second carbon and a stereospecific double bond at the fifth carbon in the Z-configuration, which influences its spatial arrangement and physicochemical properties. The compound’s CAS registry number is 54684-71-8, and it is characterized by the SMILES notation CCC=CCCC(C)(C)O .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O B1623974 (Z)-Oct-5-en-2-ol CAS No. 55968-41-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55968-41-7

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

(Z)-oct-5-en-2-ol

InChI

InChI=1S/C8H16O/c1-3-4-5-6-7-8(2)9/h4-5,8-9H,3,6-7H2,1-2H3/b5-4-

InChI Key

LZHHQGKEJNRBAZ-PLNGDYQASA-N

SMILES

CCC=CCCC(C)O

Isomeric SMILES

CC/C=C\CCC(C)O

Canonical SMILES

CCC=CCCC(C)O

Other CAS No.

55968-41-7

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are structurally related to (Z)-Oct-5-en-2-ol, differing in functional group placement, stereochemistry, or substituents:

(5E)-Oct-5-en-2-ol (E-Stereoisomer)

  • Molecular Formula : C₈H₁₆O
  • CAS Number : 89122-05-4
  • Key Differences: The E-configuration of the double bond creates a trans spatial arrangement, leading to distinct physical properties (e.g., melting point, solubility) compared to the Z-isomer. In flavor chemistry, stereochemistry significantly affects odor profiles. For instance, (E)-isomers often exhibit sharper or more pungent aromas, whereas (Z)-isomers may have milder or fruitier notes .

Oct-5-en-1-ol (Positional Isomer)

  • Molecular Formula : C₈H₁₆O
  • CAS Number : 90200-83-2
  • Key Differences :
    • The hydroxyl group is located at the first carbon instead of the second, altering polarity and hydrogen-bonding capacity.
    • Gas chromatography data indicate that Oct-5-en-1-ol has a lower boiling point (~175°C) compared to this compound (~195°C), attributable to reduced branching and steric effects .

Comparison with Functionally Similar Compounds

These compounds share functional similarities (e.g., alcohol groups, unsaturated bonds) but differ in structural complexity:

5-(Dimethylamino)pent-2-en-1-ol

  • Molecular Formula: C₇H₁₅NO
  • CAS Number : 1899162-07-2
  • Key Differences: Incorporates a dimethylamino group (-N(CH₃)₂) at the fifth carbon, enhancing its basicity and enabling participation in acid-base reactions. Applications diverge significantly: This compound is used in pharmaceuticals as a synthetic intermediate, whereas this compound is more relevant in fragrance formulations .

(Z)-5-Octen-1-ol

  • Molecular Formula : C₈H₁₆O
  • CAS Number : 64275-73-6
  • Key Differences :
    • The hydroxyl group is at the first carbon , and the double bond is in the Z-configuration.
    • Studies on volatile compounds in beverages (e.g., Calvados) highlight its role as a flavor constituent, whereas this compound’s branched structure may limit its volatility and flavor impact .

Data Table: Comparative Analysis

Property This compound (5E)-Oct-5-en-2-ol Oct-5-en-1-ol 5-(Dimethylamino)pent-2-en-1-ol
Molecular Formula C₉H₁₈O C₈H₁₆O C₈H₁₆O C₇H₁₅NO
Molecular Weight 142.24 g/mol 128.21 g/mol 128.21 g/mol 129.20 g/mol
CAS Number 54684-71-8 89122-05-4 90200-83-2 1899162-07-2
Functional Groups -OH, C=C (Z) -OH, C=C (E) -OH, C=C (Z) -OH, C=C (Z), -N(CH₃)₂
Boiling Point ~195°C (estimated) ~185°C (estimated) ~175°C ~210°C (estimated)

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (Z)-Oct-5-en-2-ol with high stereochemical purity?

  • Methodological Answer : To achieve high stereochemical purity, asymmetric catalysis or enantioselective reduction of ketone precursors (e.g., using chiral catalysts like BINAP-Ru complexes) is recommended. Post-synthesis, validate stereochemistry via 1^1H NMR analysis of diastereomeric derivatives (e.g., O-acetylmandelates), as demonstrated in studies on bicyclic alcohols . GC-MS with chiral columns can further confirm enantiomeric ratios .

Q. How can researchers optimize GC-MS parameters for reliable identification of this compound in complex mixtures?

  • Methodological Answer : Use a polar column (e.g., DB-WAX) with a temperature gradient starting at 50°C (held for 2 min), ramping to 220°C at 10°C/min. Retention time (RT) data from NIST databases (e.g., RT = 24.593 min for this compound in Barbula lambarenensis extracts) can aid identification . Include internal standards (e.g., n-alkanes) to calibrate retention indices and reduce false positives.

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : Combine 1^1H/13^13C NMR for functional group analysis, IR spectroscopy for hydroxyl group verification, and high-resolution mass spectrometry (HRMS) for molecular formula confirmation. For purity, use HPLC with a C18 column and UV detection at 210 nm. Reproducibility requires detailed experimental protocols, as outlined in journal guidelines .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Conduct meta-analyses to identify variables (e.g., solvent polarity, assay conditions) affecting bioactivity. Replicate experiments under standardized conditions, ensuring batch-to-batch consistency in compound purity. For conflicting enantiomer-specific effects, use chiral resolution techniques (e.g., derivatization with (S)-O-acetylmandelic acid) to isolate (Z)- and (E)-isomers . Transparent data sharing with metadata (e.g., storage conditions, solvent traces) mitigates reproducibility issues .

Q. What experimental designs are effective for studying this compound’s role in pheromone signaling or ecological interactions?

  • Methodological Answer : Employ field-based trapping assays with synthetic this compound to test attraction/repellency in target organisms. Pair with electrophysiological recordings (e.g., EAG) to quantify receptor responses. For ecological studies, use isotope-labeled analogs to trace metabolic pathways. Ensure ethical compliance in data collection and species handling, per institutional review protocols .

Q. How can computational modeling enhance the understanding of this compound’s conformational stability and reactivity?

  • Methodological Answer : Perform density functional theory (DFT) calculations to map energy minima for (Z)- and (E)-isomers. Use molecular dynamics (MD) simulations to predict solvent interactions and stability. Validate models with experimental NMR coupling constants (JHHJ_{HH}) and IR vibrational frequencies. Open-source tools (e.g., Gaussian, GROMACS) and shared data repositories facilitate collaboration .

Data Presentation and Reproducibility

Q. What guidelines should be followed when reporting synthetic yields and analytical data for this compound?

  • Methodological Answer : Adhere to the Beilstein Journal of Organic Chemistry standards:

  • Report yields as percentages with theoretical maxima.
  • Provide NMR shifts (δ in ppm), multiplicity, and coupling constants.
  • For GC-MS, include column type, temperature program, and retention times.
  • Limit main text to five key compounds; additional data in supplementary files .

Q. How can researchers reconcile open-data mandates with proprietary constraints in this compound studies?

  • Methodological Answer : Use de-identified datasets for public repositories (e.g., PubChem, Zenodo) while retaining raw data internally. Implement “controlled access” models for sensitive data (e.g., ecological sampling locations). Document data anonymization methods (e.g., aggregation, pseudonymization) in metadata, following GDPR and institutional ethics frameworks .

Tables for Reference

Analytical Parameter Recommended Method Example Data Source
Retention Time (GC-MS)DB-WAX column, 50–220°C gradient24.593 min (Z-isomer) NIST Database
Enantiomeric PurityChiral HPLC with Chiralcel OD-H98% ee (S)-isomer PubChem
1^1H NMR (CDCl3_3)400 MHz, δ 5.35 (m, 2H, CH=CH)Full spectrum in supplementary data

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